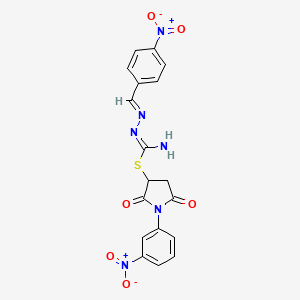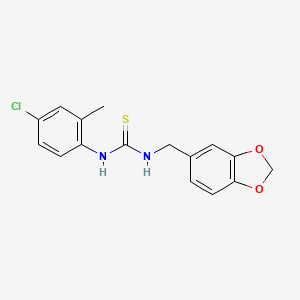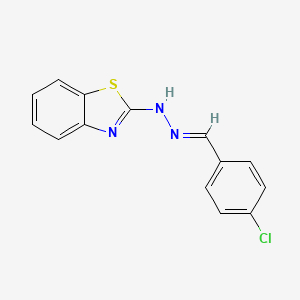
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the body.
作用机制
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide acts by binding to the adenosine A1 receptor, which is found in various tissues throughout the body, including the heart, brain, and immune system. Activation of the A1 receptor leads to a reduction in heart rate, an increase in coronary blood flow, and a reduction in inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide has been shown to have a wide range of biochemical and physiological effects on the body. In addition to its effects on the cardiovascular system, N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide is that it is a highly selective adenosine receptor agonist, meaning that it can be used to specifically target the A1 receptor without affecting other receptors in the body. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide is that it has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects.
未来方向
There are a number of potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide. One area of interest is the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research is ongoing to investigate the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide in the treatment of various types of cancer, as well as its potential as a novel anti-inflammatory agent.
合成方法
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process involving the reaction of various reagents. One common synthesis method involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified through recrystallization to obtain N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide.
科学研究应用
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular disease. Research has shown that N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide can activate the adenosine A1 receptor, which has been shown to have a wide range of effects on the body, including reducing heart rate, improving blood flow, and reducing inflammation.
属性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-14(15(20-2)10-13(11)17)18-16(19)8-7-12-5-3-4-6-12/h9-10,12H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXOCVYRLCOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-cyclopentylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)




![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)



